An In-depth Technical Guide to 7-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 7-Fluoropyrrolo[1,2-a]quinoxaline, a key analog in this chemical series, with a focus on its chemical structure, synthesis, physicochemical properties, and emerging therapeutic applications.
Chemical Structure and Properties
The core structure of 7-Fluoropyrrolo[1,2-a]quinoxaline consists of a fused tricyclic system comprising a pyrrole, a pyrazine, and a benzene ring. The fluorine atom is regioselectively positioned at the 7-position of the quinoxaline ring system.
Diagram: Chemical Structure of 7-Fluoropyrrolo[1,2-a]quinoxaline
A 2D representation of the 7-Fluoropyrrolo[1,2-a]quinoxaline molecule.
Physicochemical Properties
While specific experimental data for the parent 7-Fluoropyrrolo[1,2-a]quinoxaline is not extensively published, the introduction of a fluorine atom is known to influence several key properties.
| Property | Expected Influence of 7-Fluoro Substitution | Rationale |
| Lipophilicity (LogP) | Increase | The C-F bond is more lipophilic than a C-H bond. |
| Metabolic Stability | Enhanced | The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. |
| pKa | Decrease | The electron-withdrawing nature of fluorine can lower the basicity of the pyrazine nitrogens. |
| Melting Point | Likely altered compared to the parent compound | Changes in crystal lattice energy due to the polar C-F bond. |
| Solubility | Variable | Can increase or decrease depending on the overall molecular context and crystal packing. |
Synthesis and Characterization
The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through several established routes, often involving the cyclization of a substituted 1-(2-aminophenyl)pyrrole precursor.[2]
Proposed Synthetic Pathway
A plausible synthetic route to 7-Fluoropyrrolo[1,2-a]quinoxaline commences with the synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and pyrrole. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization, would yield the desired product.
Diagram: Proposed Synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline
A potential synthetic route to 7-Fluoropyrrolo[1,2-a]quinoxaline.
Spectroscopic Characterization
Table: Spectroscopic Data for a Brominated 7-Fluoro Analog [3]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.78 (s, 1H), 8.02 (dd, J = 8.8, 5.6 Hz, 1H), 7.78 (d, J = 3.2 Hz, 1H), 7.51 (dd, J = 8.8, 2.4 Hz, 1H) |
| ¹³C NMR | Not reported |
| Mass Spectrometry | Not reported |
The ¹H NMR data shows the characteristic signals for the pyrrolo[1,2-a]quinoxaline core, with the coupling constants of the aromatic protons on the fluorinated ring being indicative of the substitution pattern.
Biological Activity and Therapeutic Potential
The pyrrolo[1,2-a]quinoxaline scaffold is a cornerstone for the development of kinase inhibitors and anticancer agents.[4][5] The introduction of a fluorine at the 7-position has been explored in the context of developing novel therapeutics.
Anticancer Activity
A notable example is the compound SC144 , which is N'-(7-fluoro-1H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide.[6] This derivative has demonstrated broad-spectrum anticancer activity.[6]
Mechanism of Action: SC144 has been shown to inhibit the gp130-STAT3-survivin signaling pathway.[6] This pathway is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.
Diagram: Simplified Signaling Pathway Inhibition by a 7-Fluoro-pyrrolo[1,2-a]quinoxaline Derivative
Inhibition of the gp130-STAT3-survivin pathway by a 7-fluoro-pyrrolo[1,2-a]quinoxaline derivative.
Kinase Inhibition
The pyrrolo[1,2-a]quinoxaline core has been identified as a promising scaffold for the development of inhibitors for various protein kinases, such as Akt kinase and Casein Kinase 2 (CK2).[4][7] While specific inhibitory data for 7-Fluoropyrrolo[1,2-a]quinoxaline is yet to be widely published, the electronic properties conferred by the fluorine atom make it an attractive candidate for further investigation in kinase inhibitor design programs.
Experimental Protocols
The following are generalized protocols based on established methods for the synthesis and characterization of pyrrolo[1,2-a]quinoxalines.
Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
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To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) and pyrrole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction and Cyclization to 7-Fluoropyrrolo[1,2-a]quinoxaline
-
Dissolve the 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation (H₂, Pd/C).
-
Heat the reaction mixture to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 7-Fluoropyrrolo[1,2-a]quinoxaline by column chromatography or recrystallization.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Analyze the purified compound using a high-resolution mass spectrometer to confirm the molecular weight and elemental composition.
Conclusion and Future Directions
7-Fluoropyrrolo[1,2-a]quinoxaline represents a strategically important molecule within the broader class of biologically active quinoxaline derivatives. The introduction of a fluorine atom at the 7-position offers a valuable tool for fine-tuning the compound's drug-like properties. While research on the parent compound is still emerging, the potent anticancer activity of its derivatives, such as SC144, underscores the therapeutic potential of this scaffold.
Future research should focus on the development of robust and scalable synthetic routes to 7-Fluoropyrrolo[1,2-a]quinoxaline and a more comprehensive characterization of its physicochemical properties. Furthermore, systematic structure-activity relationship (SAR) studies are warranted to explore the full potential of this and other fluorinated pyrrolo[1,2-a]quinoxalines as inhibitors of various kinases and as novel anticancer agents.
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